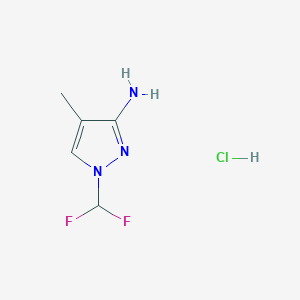![molecular formula C11H17N3O2 B2514026 tert-butylcarbamate de 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yle CAS No. 2007916-11-0](/img/structure/B2514026.png)
tert-butylcarbamate de 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate, also known as DHI, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. DHI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
Synthèse de Dérivés
Le composé peut être utilisé dans la synthèse de divers dérivés. La déshydratation d'acétamides substitués 2-(2-oxopyrrolidin-1-yl) avec du chlorure de phosphoryle fournit une méthode pratique de synthèse des 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . Ces derniers peuvent être facilement convertis en divers dérivés via l'introduction et la modification d'un substituant en position 3 .
Inhibiteurs de la Nécroptose
Le composé a été rapporté comme un puissant inhibiteur de la nécroptose. La nécroptose est un type de mort cellulaire programmée et les inhibiteurs de ce processus ont des applications potentielles dans l'atténuation des maladies inflammatoires liées à la nécroptose, des maladies neurodégénératives et des cancers . Le composé a montré une activité anti-nécroptotique puissante dans les essais cellulaires humains et murins et a montré une activité inhibitrice puissante contre la protéine kinase 1 interagissant avec le récepteur (RIPK1) .
Inhibiteurs du Site WDR5-WIN
Le composé a été utilisé dans la découverte d'inhibiteurs puissants et sélectifs du site WDR5-WIN . WDR5 est une protéine d'échafaudage de régulation de la chromatine surexprimée dans divers cancers et une cible pharmacologique épigénétique potentielle pour le traitement de la leucémie à lignées mixtes .
Mécanisme D'action
Target of Action
Related compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This conformation could potentially influence its interaction with its targets.
Biochemical Pathways
Related compounds have been found to inhibit ripk1, thereby affecting the necroptosis pathway .
Result of Action
Related compounds have shown micromolar cellular activity against an aml-leukemia cell line .
Analyse Biochimique
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . This interaction is significant as it can modulate cell death pathways, potentially offering therapeutic benefits in conditions where necroptosis is dysregulated.
Cellular Effects
The effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can lead to reduced necroptotic cell death, which is beneficial in preventing unwanted cell death in diseases such as neurodegeneration and ischemic injury . Additionally, this compound has shown activity against leukemia cell lines, indicating its potential in cancer therapy .
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate exerts its effects through specific binding interactions with biomolecules. It binds to the WIN site within WDR5, a chromatin-regulatory scaffold protein, inhibiting its function . This inhibition can lead to changes in gene expression, particularly those genes involved in cell proliferation and survival. The compound’s ability to inhibit RIPK1 further underscores its role in modulating cell death pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it can maintain its inhibitory effects on RIPK1 and WDR5 over extended periods, although some degradation may occur . These temporal effects are crucial for understanding its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with its target proteins . This localization is crucial for its activity, as it needs to be in proximity to its targets to exert its effects.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl N-tert-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)13-10(15)16-8-4-6-14-7-5-12-9(8)14/h5,7-8H,4,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVWGBOCRFMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC1CCN2C1=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



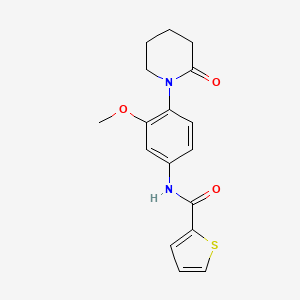
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)
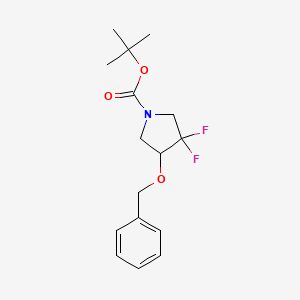
![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)

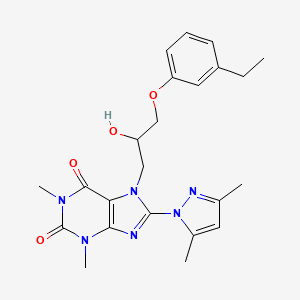
![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)

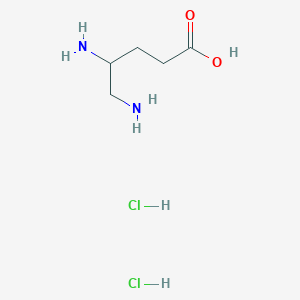
![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)
